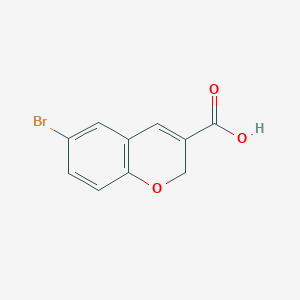

6-bromo-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMIFPOLKMLPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585443 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380607-15-8 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-bromo-2H-chromene-3-carboxylic acid from 3-acetyl-6-bromo-2H-chromen-2-one

A Technical Guide to the Synthesis of 6-bromo-2H-chromene-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of this compound, a valuable coumarin derivative, from its precursor 3-acetyl-6-bromo-2H-chromen-2-one. The core of this transformation is the haloform reaction, a reliable method for converting methyl ketones into carboxylic acids. This guide presents detailed experimental protocols, quantitative data from various reaction conditions, and a visual representation of the synthetic workflow to support research and development in medicinal chemistry and materials science.

Introduction and Reaction Principle

The conversion of 3-acetyl-6-bromo-2H-chromen-2-one to this compound is a classic example of the haloform reaction.[1][2][3] This reaction specifically targets the methyl ketone group (acetyl group) at the 3-position of the coumarin ring.[3] In the presence of a halogen (such as bromine or iodine) and a base, the acetyl group undergoes exhaustive halogenation at the methyl carbon, followed by nucleophilic acyl substitution.[2][3] This process cleaves the carbon-carbon bond, yielding the carboxylate salt and a haloform (e.g., bromoform). Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product.

The stability of the coumarin lactone ring in the presence of a base is a critical consideration for this synthesis.[1] Studies have shown that a 20% aqueous sodium hydroxide solution does not cleave the lactone ring, ensuring the integrity of the core coumarin structure during the reaction.[1]

Synthetic Pathways and Experimental Protocols

The synthesis can be achieved using several halogenating agents. The following protocols are based on established laboratory procedures.[1][4]

General Reaction Scheme

-

Starting Material: 3-acetyl-6-bromo-2H-chromen-2-one

-

Product: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

-

Reaction: Haloform Reaction

Protocol 1: Using Bromine Water

This method is a direct approach utilizing an aqueous solution of bromine.

Procedure:

-

To a solution of 3-acetyl-6-bromo-2H-chromen-2-one (100 g) in a suitable solvent, add an excess of bromine dissolved in water.[4]

-

Add a catalytic amount of 3 M sodium hydroxide solution.[4]

-

Stir the reaction mixture vigorously at room temperature for 4 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by acidification to precipitate the crude product.

-

The solid product is filtered, washed, and purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 2: Using Tetrabutylammonium Tribromide (TBATB)

This protocol uses a solid, stable source of bromine, which can be easier to handle.

Procedure:

-

Dissolve equimolar amounts (1:1 ratio) of 3-acetyl-6-bromo-2H-chromen-2-one and Tetrabutylammonium Tribromide (TBATB) in ethanol in a round-bottom flask.[4]

-

Add a catalytic amount of a 3 M solution of the phase transfer catalyst Tetrabutylammonium Bromide (TBAB).[4]

-

Stir the reaction at room temperature for 60 minutes.[4]

-

Monitor the reaction completion by TLC using chloroform as the mobile phase.[4]

-

After completion, isolate the product through standard work-up and purification procedures.

Protocol 3: Using Iodine and Potassium Iodide

This variation results in an iodoform reaction, which is mechanistically analogous to the bromoform reaction.

Procedure:

-

Treat 3-acetyl-6-bromo-2H-chromen-2-one (1 mmol) with an excess of liquid iodinating agent (a solution of I2/KI) in ethanol.[4]

-

Add a catalytic amount of 3 M Tetrabutylammonium Bromide (TBAB).[4]

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, perform an appropriate aqueous work-up followed by purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₄ | [4] |

| Molecular Weight | 269.05 g/mol | [5] |

| Appearance | Ash-colored or white to beige powder | [4][6] |

| Yield | 94% (achieved with an optimized haloform reaction) | [4] |

| Melting Point | 243-245 °C (from ethyl acetate) | [4] |

| Infrared (IR) (KBr) | 1736 cm⁻¹ (-CO- of carboxylic acid), 1614 cm⁻¹ (-CO- of coumarin ring) | [4] |

Spectroscopic Characterization Data

The structural confirmation of the product, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, is provided by the following spectroscopic data.

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.39-8.19 (m, 3H, Ar-H), 8.45 (s, 1H, Ar-H of lactone ring), 11.0 (s, 1H, -COOH) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 118.1, 118.8, 119.7, 121.5, 124.9, 130.3, 134.5, 152.0, 155.7, 166.7 | [4] |

| HRMS (High-Resolution Mass Spectrometry) | Calculated for C₁₀H₅BrO₄ [M+H]⁺: 267.932036 u, Observed: 267.027920 u | [4] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the haloform synthesis.

Conclusion

The synthesis of this compound from 3-acetyl-6-bromo-2H-chromen-2-one is efficiently achieved through the haloform reaction. The methodology is robust, high-yielding, and can be adapted using various halogenating agents to suit specific laboratory conditions and safety requirements. The detailed protocols and characterization data provided in this guide serve as a valuable resource for chemists engaged in the synthesis of coumarin-based compounds for pharmaceutical and materials science applications.

References

Spectroscopic Analysis of 6-bromo-2H-chromene-3-carboxylic Acid: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-bromo-2H-chromene-3-carboxylic acid based on its chemical structure and known spectral correlations for similar functional groups and molecular frameworks.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| H4 | ~7.8 | Singlet | - |

| H5 | ~7.6 | Doublet | ~8.5 |

| H7 | ~7.4 | Doublet of doublets | ~8.5, ~2.0 |

| H8 | ~7.3 | Doublet | ~2.0 |

| H2 (CH₂) | ~5.0 | Singlet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| C9 (C=O) | - |

| C3 | 125 - 130 |

| C4 | 130 - 135 |

| C4a | 120 - 125 |

| C5 | 128 - 132 |

| C6 | 115 - 120 |

| C7 | 130 - 135 |

| C8 | 118 - 122 |

| C8a | 150 - 155 |

| C2 | 65 - 70 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1550 - 1620 | Medium to Strong |

| C-O (Ether) | 1200 - 1270 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 254/256 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| [M-H]⁻ | 253/255 | Negative ion mode |

| [M+H]⁺ | 255/257 | Positive ion mode |

| [M-COOH]⁺ | 209/211 | Loss of the carboxylic acid group |

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, and DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the carboxyl group is observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized under high vacuum and low heat.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3][4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.

Predicted Spectroscopic Signatures of this compound

References

Chemical and physical properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols, where available, are provided to facilitate further research and application.

Chemical and Physical Properties

6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin class of molecules. Coumarins are known for their wide range of biological activities, making this compound a subject of interest for further investigation.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 6-bromo-2-oxochromene-3-carboxylic acid[1] |

| CAS Number | 2199-87-3[1][2] |

| Molecular Formula | C₁₀H₅BrO₄[1][2] |

| Molecular Weight | 269.05 g/mol [1][2] |

| Appearance | White to beige solid/powder[3] |

| Purity | Typically ≥97%[2] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | 194-196 °C[4] | |

| Boiling Point | 439.0 ± 45.0 °C[5] | Predicted |

| Density | 1.874 ± 0.06 g/cm³[5] | Predicted |

| pKa | 1.50 ± 0.20[5] | Predicted |

| Solubility | Soluble in DMSO, methanol, and acetone. Insoluble in water.[5] | |

| XLogP3 | 2.9 | Predicted[1] |

Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region. The lactone carbonyl carbon will also be in the downfield region. Aromatic carbons will appear between 110-160 ppm. |

| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the lactone (around 1720-1740 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) and fragments corresponding to the loss of COOH and Br would be expected. |

Synthesis and Purification

Synthetic Workflow

Caption: Synthetic workflow for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common methods for coumarin-3-carboxylic acid synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, acetic acid).

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. The process can be aided by cooling in an ice bath once the solution has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Biological Activity

6-bromo-2-oxo-2H-chromene-3-carboxylic acid has been investigated for its biological activities, primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and for its potential anticancer properties.

NMDA Receptor Antagonism

The compound acts on NMDA receptor subtypes, specifically showing inhibitory action at the GluN1/GluN2 receptor complex. This inhibition suggests potential therapeutic applications in various neurological conditions where NMDA receptor overactivation is implicated.

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the magnesium block. Upon opening, the channel allows the influx of Ca²⁺, which acts as a second messenger to activate various downstream signaling cascades.

Caption: Simplified NMDA receptor signaling pathway and the antagonistic action of the compound.

A common method to assess the interaction of a compound with the NMDA receptor is a radioligand binding assay.

-

Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

-

Incubation: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence and absence of varying concentrations of the test compound (6-bromo-2-oxo-2H-chromene-3-carboxylic acid).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Anticancer Potential

Derivatives of coumarins have been explored for their cytotoxic effects on various cancer cell lines. While specific studies on 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are limited, the general approach to evaluating its anticancer potential would involve cell viability assays.

References

- 1. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Formation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a significant coumarin derivative. The primary focus is on the Knoevenagel condensation reaction, a cornerstone of C-C bond formation in organic chemistry. This document elucidates the underlying reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering a practical and theoretical foundation for the preparation of this and related heterocyclic compounds.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The specific derivative, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom and the carboxylic acid group on the coumarin scaffold provides reactive handles for further functionalization, making it a key building block in medicinal chemistry.

The most efficient and widely adopted method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid.

Core Synthesis Pathway: Knoevenagel Condensation

The formation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is achieved through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base, such as piperidine, and often carried out in a protic solvent like ethanol.

Overall Reaction

The overall transformation can be summarized as follows:

Caption: Overall synthetic scheme for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Reaction Mechanism

The mechanism of the Knoevenagel condensation for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid proceeds through several distinct steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, which is acidic due to the presence of two electron-withdrawing carboxyl groups. This results in the formation of a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde, forming a tetrahedral intermediate.

-

Protonation: The tetrahedral intermediate is protonated by the solvent (ethanol) or the protonated catalyst to yield an aldol-type addition product.

-

Dehydration: The aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an unsaturated intermediate.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the unsaturated intermediate attacks the electrophilic carbon of one of the carboxylic acid groups in an intramolecular esterification reaction. This cyclization step forms the six-membered pyranone ring characteristic of the coumarin scaffold and releases a molecule of water.

-

Decarboxylation: The resulting intermediate with two carboxylic acid groups is unstable and readily undergoes decarboxylation (loss of CO2) to yield the final, stable product, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Caption: Stepwise mechanism of the Knoevenagel condensation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, adapted from established general procedures for coumarin synthesis.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-2-hydroxybenzaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 |

| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol, 1.0 eq) in absolute ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add malonic acid (6.2 g, 59.6 mmol, 1.2 eq) followed by a catalytic amount of piperidine (0.5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 500 mL of ice-cold water.

-

Precipitation: Acidify the aqueous mixture by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2. A solid precipitate of the product will form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining impurities.

-

Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-bromo-2-oxo-2H-chromene-3-carboxylic acid as a white to off-white solid.

Experimental Workflow

Caption: A flowchart illustrating the experimental procedure for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 2199-87-3 | [1][2] |

| Molecular Formula | C₁₀H₅BrO₄ | [1][2] |

| Molecular Weight | 269.05 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 194-198 °C | [1][2] |

| Solubility | Soluble in DMSO, methanol, acetone | [1] |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value | Notes |

| Reaction Type | Knoevenagel Condensation | Base-catalyzed condensation followed by cyclization and decarboxylation. |

| Catalyst | Piperidine | A weak organic base is essential. |

| Solvent | Ethanol | A protic solvent is typically used. |

| Reaction Temperature | Reflux (approx. 80°C) | Provides the necessary activation energy for the reaction. |

| Reaction Time | 4-6 hours | Monitor by TLC for completion. |

| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency. |

Conclusion

The synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is reliably achieved through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde and malonic acid. This method is efficient, proceeds through a well-understood mechanism, and provides good yields of the desired product. The detailed protocol and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important coumarin derivative, which is a key building block for the development of novel therapeutic agents and functional materials.

References

Crystal Structure of 6-bromo-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and purification of 6-bromo-2H-chromene-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the coumarin scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the chromene framework.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities. The substituent at the 3-position of the coumarin ring plays a crucial role in modulating its biological efficacy. The introduction of a carboxylic acid group at this position, along with a bromine atom at the 6-position, yields this compound, a versatile intermediate for the synthesis of novel bioactive compounds. Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the crystallographic analysis of a key derivative, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, providing detailed structural data. Furthermore, it outlines the experimental protocols for the synthesis and purification of the parent carboxylic acid.

Crystallographic Data

The crystal structure of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate provides critical insights into the molecular geometry, conformation, and intermolecular interactions of this class of compounds. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 645580.[1] The following tables summarize the key crystallographic parameters and selected geometric features.

Crystal Data and Structure Refinement

| Parameter | Value |

| CCDC Deposition Number | 645580 |

| Empirical Formula | C₁₂H₉BrO₄ |

| Formula Weight | 297.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.999(6) |

| b (Å) | 6.794(5) |

| c (Å) | 22.442(17) |

| α (°) | 90 |

| β (°) | 95.819(12) |

| γ (°) | 90 |

| Volume (ų) | 1213.4(16) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.626 |

| Absorption Coeff. (mm⁻¹) | 3.458 |

| F(000) | 592 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R1 = 0.068, wR2 = 0.173 |

| R indices (all data) | R1 = 0.105, wR2 = 0.189 |

Selected Bond Lengths

| Atom 1 | Atom 2 | Length (Å) |

| Br1 | C6 | 1.895(4) |

| O1 | C2 | 1.373(5) |

| O1 | C8a | 1.385(5) |

| O2 | C2 | 1.204(5) |

| C3 | C4 | 1.345(6) |

| C3 | C11 | 1.482(6) |

| C4 | C4a | 1.432(6) |

| C5 | C6 | 1.378(6) |

Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C2 | O1 | C8a | 122.2(3) |

| O1 | C2 | O2 | 117.8(4) |

| O1 | C2 | C3 | 117.5(4) |

| O2 | C2 | C3 | 124.7(4) |

| C4 | C3 | C11 | 123.6(4) |

| C2 | C3 | C4 | 120.9(4) |

| C5 | C6 | Br1 | 119.3(3) |

| C7 | C6 | Br1 | 119.5(3) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and crystallization of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

The synthesis is achieved via a Knoevenagel condensation reaction between 5-bromosalicylaldehyde and malonic acid.

Materials:

-

5-bromosalicylaldehyde

-

Malonic acid

-

Pyridine (catalyst)

-

Ethanol

-

Petroleum ether

-

Hydrochloric acid (dilute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 5-bromosalicylaldehyde and 1.1 equivalents of malonic acid in a minimal amount of ethanol.

-

Add a catalytic amount of pyridine to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Acidify the mixture with dilute hydrochloric acid to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water and then with a small amount of cold petroleum ether to remove any unreacted aldehyde.[2]

-

Dry the purified 6-bromo-2-oxo-2H-chromene-3-carboxylic acid in a vacuum oven.

Purification and Crystallization

For obtaining high-purity crystals suitable for X-ray diffraction, the crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude 6-bromo-2-oxo-2H-chromene-3-carboxylic acid in a suitable hot solvent, such as ethanol or an ethanol/water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

-

Filter the hot solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

For higher crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

-

The purified compound can then be crystallized by slow evaporation from a suitable solvent.

Experimental Workflow and Signaling Pathway Visualization

To provide a clear overview of the experimental process, the following diagram illustrates the workflow from synthesis to characterization.

While the specific signaling pathways for this compound are still under extensive investigation, coumarin derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrases and kinases, and modulation of transcription factors. The structural data presented in this guide can aid in the computational modeling and prediction of potential biological targets for this class of compounds.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a key this compound derivative, along with comprehensive experimental protocols for the synthesis and purification of the parent acid. The provided crystallographic data serves as a fundamental resource for understanding the structure-activity relationships of this important class of compounds. The detailed workflows and methodologies are intended to facilitate further research and development of novel therapeutics based on the versatile coumarin scaffold.

References

Starting materials for 6-bromo-2H-chromene-3-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for 6-bromo-2H-chromene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document provides a comparative analysis of established synthetic routes, complete with detailed experimental protocols and quantitative data to aid researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a substituted chromene derivative. The chromene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides valuable handles for further chemical modification and exploration of structure-activity relationships (SAR) in drug development programs. This guide focuses on a robust and accessible two-step synthesis commencing with commercially available starting materials.

Recommended Synthetic Pathway

The most practical and widely applicable synthesis of this compound involves a two-step process:

-

Knoevenagel Condensation: The synthesis of the 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-bromocoumarin-3-carboxylic acid) intermediate via the Knoevenagel condensation of 5-bromosalicylaldehyde with an active methylene compound.

-

Selective Reduction: The subsequent chemoselective reduction of the 2-oxo (lactone) functionality of the coumarin intermediate to the corresponding methylene group of the 2H-chromene.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the condensation step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

This step is achieved through a Knoevenagel condensation reaction. A variety of basic catalysts can be employed, with piperidine being a common and effective choice.

Materials and Reagents:

-

5-Bromosalicylaldehyde

-

Malonic Acid

-

Piperidine

-

Pyridine (as solvent)

-

Ethanol

-

Hydrochloric Acid (HCl)

Procedure:

-

A mixture of 5-bromosalicylaldehyde (10 mmol) and malonic acid (12 mmol) is prepared in pyridine (20 mL).

-

A catalytic amount of piperidine (0.5 mL) is added to the mixture.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a mixture of crushed ice and concentrated HCl.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from ethanol to afford 6-bromo-2-oxo-2H-chromene-3-carboxylic acid as a crystalline solid.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [General Knoevenagel condensation yields for similar substrates] |

| Melting Point | 195-198 °C | [1] |

| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3] |

| Molecular Weight | 269.05 g/mol | [1][2] |

Step 2: Selective Reduction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

The selective reduction of the lactone in the presence of a carboxylic acid is a challenging transformation that requires careful control of reagents and reaction conditions. Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can achieve this transformation at low temperatures.[4][5][6][7]

Materials and Reagents:

-

6-bromo-2-oxo-2H-chromene-3-carboxylic acid

-

Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene or THF)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

A solution of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (5 mmol) in anhydrous toluene (50 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DIBAL-H (1.0 M in toluene, 12-15 mmol, 2.4-3.0 equivalents) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction progress should be carefully monitored by TLC.

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature, and then dilute HCl is added carefully to dissolve the aluminum salts.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Expected Yield | 40-60% (Estimated) | [Yields for similar lactone reductions can vary significantly] |

| Molecular Formula | C₁₀H₇BrO₃ | [5] |

| Molecular Weight | 255.06 g/mol | [5] |

Note: The yield of the reduction step is highly dependent on the precise control of reaction conditions, particularly temperature and the stoichiometry of the reducing agent. Over-reduction to the corresponding diol is a potential side reaction.

Alternative Synthetic Approaches

While the presented two-step synthesis is the most common, other methods for the construction of the 2H-chromene-3-carboxylic acid core have been reported.

-

Rhodium-Catalyzed C-H Activation/[3+3] Annulation: A modern approach involves the rhodium(III)-catalyzed redox-neutral C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. This method offers a direct route to the 2H-chromene-3-carboxylic acid scaffold. However, it requires a specialized catalyst and starting materials that may not be readily available.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a Knoevenagel condensation to form the corresponding coumarin, followed by a selective reduction of the lactone. Careful optimization of the reduction step is critical to maximize the yield of the desired product. This guide provides the necessary foundational information for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Multifaceted Biological Activities of Substituted Chromene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold, a heterocyclic system consisting of a benzene ring fused to a pyran ring, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted chromene derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. Quantitative data from recent studies are summarized, key experimental methodologies are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for professionals in drug discovery and development.

Anticancer Activities

Substituted chromene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[2]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various chromene derivatives is typically evaluated using the MTT assay, with results often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aryl-4H-chromenes | MCF-7 (Breast) | 0.3 - 2 | [3] |

| HCT-116 (Colon) | 0.3 - 2 | [3] | |

| HepG-2 (Liver) | Varies | [4] | |

| 2-Amino-4H-chromenes | Various | Varies | [5] |

| Chromeno[2,3-d]pyrimidines | HepG-2 (Liver) | > Doxorubicin | [4] |

| HT-29 (Colon) | > Doxorubicin | [4] | |

| MCF-7 (Breast) | > Doxorubicin | [4] |

Note: IC50 values can vary significantly based on the specific substitutions on the chromene ring and the cancer cell line tested. "Varies" indicates a wide range of reported activities depending on the specific derivative. Some derivatives have shown higher potency than the standard reference drug, doxorubicin.[4]

Key Mechanisms of Anticancer Action

1. Microtubule Disruption: Certain 4H-chromene derivatives act as microtubule-destabilizing agents.[2] They inhibit tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2] Crolibulin, a 4H-chromene derivative, is a notable example that has entered clinical trials.[2]

2. Apoptosis Induction: Many chromene derivatives induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins.[3] Chromenes can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and activation of caspases.[3]

3. Enzyme Inhibition: Substituted chromenes have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives inhibit Src kinases, which are often overexpressed in colorectal cancer and leukemia.[2]

Signaling Pathway: Microtubule Dynamics Inhibition

Caption: Inhibition of microtubule polymerization by chromene derivatives, leading to mitotic arrest and apoptosis.

Signaling Pathway: Bcl-2 Family-Mediated Apoptosis

Caption: Chromene derivatives induce apoptosis by modulating the Bcl-2 protein family.

Anti-inflammatory Activities

Chromene derivatives have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of chromene derivatives is often assessed using the carrageenan-induced rat paw edema model, where a reduction in paw volume indicates anti-inflammatory effects. In vitro assays measure the inhibition of inflammatory mediators like nitric oxide (NO).

| Compound Class | Assay | Result | Reference |

| 4H-Chromenes | Carrageenan-induced rat paw edema | Potent inhibition of edema | [6] |

| Chromeno[2,3-b]pyridines | TNF-α-induced NO production | Significant inhibition | [6] |

| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-ones | Carrageenan-induced rat paw edema | Potent activity, some exceeding indomethacin | [7] |

Key Mechanisms of Anti-inflammatory Action

1. Inhibition of Pro-inflammatory Mediators: Chromene derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]

2. Enzyme Inhibition: These compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[9]

3. NF-κB Pathway Inhibition: A crucial mechanism of anti-inflammatory action for many chromenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation.

Signaling Pathway: NF-κB Inhibition

Caption: Chromene derivatives exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Antimicrobial Activities

Substituted chromenes exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Their diverse mechanisms of action make them attractive candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitriles | Staphylococcus aureus | 0.007 - 3.9 | [3] |

| Escherichia coli | 0.007 - 3.9 | [3] | |

| Fungi | 0.007 - 3.9 | [3] | |

| 4H-Chromenes | Escherichia coli | Varies | [5] |

| Staphylococcus aureus | Varies | [5] | |

| Candida albicans | Varies | [5] |

Note: MIC values are highly dependent on the specific chromene derivative and the microbial strain being tested.

Key Mechanisms of Antimicrobial Action

1. Inhibition of Essential Enzymes: Chromene derivatives can target and inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase and topoisomerases.[5] Inhibition of these enzymes disrupts DNA replication and cell division, leading to bacterial cell death.

2. Disruption of Bacterial Membranes: Some chromenes can interfere with the integrity of the bacterial cell membrane, causing leakage of cellular contents and ultimately cell lysis.[5]

3. Inhibition of Protein and Nucleic Acid Synthesis: These compounds can also exert their antimicrobial effects by interfering with the synthesis of essential proteins and nucleic acids.[5]

Mechanism Diagram: Bacterial DNA Gyrase Inhibition

Caption: Chromene derivatives inhibit bacterial DNA gyrase, preventing DNA replication and cell division.

Antioxidant Activities

Many chromene derivatives, particularly those with hydroxyl substitutions, are potent antioxidants.[11] They can neutralize harmful free radicals and reduce oxidative stress, which is implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of chromene derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Class | Assay | IC50 (µM) | Reference |

| Coumarinyl pyrazoles | DPPH radical scavenging | As low as 2.07 | [11][12] |

| 4H-Chromenes | DPPH radical scavenging | Good activity | [13] |

| 4-Hydroxycoumarins | DPPH radical scavenging | Varies | [14] |

Key Mechanisms of Antioxidant Action

1. Free Radical Scavenging: Chromene derivatives can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[15]

2. Metal Chelating Activity: Some chromenes can chelate metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species.

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chromene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the chromene derivative.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the chromene derivative solution with the DPPH solution. Include a control containing only DPPH and the solvent.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.

Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the chromene derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity

Principle: This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the edema induced by the injection of carrageenan, an inflammatory agent, into the paw of a rat.

Procedure:

-

Animal Grouping: Divide the rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the chromene derivative.

-

Compound Administration: Administer the chromene derivative or the standard drug to the respective groups, typically orally or intraperitoneally, a certain time before the carrageenan injection.

-

Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative expression levels of the target protein.

Conclusion

Substituted chromene derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents underscores their potential for the development of new therapeutic agents. The structure-activity relationship studies continue to guide the design and synthesis of novel derivatives with enhanced potency and selectivity. The detailed methodologies and pathway visualizations provided in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. benchchem.com [benchchem.com]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purformhealth.com [purformhealth.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. en.iacld.com [en.iacld.com]

- 9. inotiv.com [inotiv.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-bromo-2-oxochromene-3-carboxylic acid: Properties, Synthesis, and Biological Activities

This technical guide provides a comprehensive overview of 6-bromo-2-oxochromene-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines experimental protocols for the synthesis of related derivatives, and explores its potential biological activities, with a focus on its role as a modulator of NMDA receptors and the anti-proliferative effects of its derivatives.

Physicochemical Properties

6-bromo-2-oxochromene-3-carboxylic acid, also known as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, is a solid, white to beige powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4][5][6][7]

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-2-oxochromene-3-carboxylic acid | [3] |

| CAS Number | 2199-87-3 | [3] |

| Molecular Formula | C₁₀H₅BrO₄ | [3] |

| Molecular Weight | 269.05 g/mol | [3] |

| Appearance | White to beige powder | [1] |

| Melting Point | 194-200 °C | [1][2][4] |

| Boiling Point | 439.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.874 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO (10 mg/mL) and other organic solvents like methanol and acetone; insoluble in water. | [1][2] |

| pKa | 1.50 ± 0.20 (Predicted) | [1] |

Biological Activity and Potential Applications

6-bromo-2-oxochromene-3-carboxylic acid and its derivatives have shown potential in several therapeutic areas, primarily in neuroscience and oncology.

Modulation of NMDA Receptors

6-Bromocoumarin-3-carboxylic acid has been identified as a modulator of N-methyl-D-aspartate (NMDA) receptor subtypes GluN1/GluN2.[2][8] NMDA receptors are critical for excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders.[9] The ability of this compound to inhibit these receptors suggests its potential for the development of therapeutic agents for conditions associated with excessive NMDA receptor activation.[2][8]

Anti-proliferative and Antitumor Activity of Derivatives

Coumarin derivatives are widely recognized for their diverse pharmacological activities, including antitumor effects.[5] Research has demonstrated that derivatives of the 6-bromo-2-oxochromene core structure exhibit significant anti-proliferative activity. A study by El-Naggar et al. (2015) synthesized a series of novel heterocyclic compounds using 3-acetyl-6-bromo-2H-chromen-2-one as a starting material and evaluated their antitumor activity against a liver carcinoma cell line (HEPG2-1).[5][10] Several of these derivatives displayed promising cytotoxic effects.[5][10]

The antitumor mechanisms of coumarins are multifaceted and can involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and regulation of reactive oxygen species.[2][11]

Experimental Protocols: Synthesis of Heterocyclic Derivatives

The following section details the experimental procedures for the synthesis of various heterocyclic derivatives from 3-acetyl-6-bromo-2H-chromen-2-one, as described by El-Naggar et al. (2015). This provides a methodological foundation for researchers interested in synthesizing similar compounds for further investigation.[5]

General Synthesis Procedure

The synthesis of the target heterocyclic compounds involved multi-step reactions starting from 3-acetyl-6-bromo-2H-chromen-2-one. The key steps included the formation of intermediate compounds which were then cyclized with various reagents to yield the final products. For instance, the synthesis of pyrazole and isoxazole derivatives involved the reaction of an intermediate chalcone with hydrazines or hydroxylamine hydrochloride, respectively.[5]

A representative reaction is the synthesis of 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (12a). This compound was prepared by reacting 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride in boiling benzene containing triethylamine. The resulting product was a brown solid with a yield of 67%.[5][10]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of the synthesized derivatives was evaluated against the HEPG2-1 liver carcinoma cell line. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.[5][10]

| Compound | IC₅₀ (µM) against HEPG2-1 |

| Pyrazolo[1,5-a]pyrimidine 7c | 2.70 ± 0.28 |

| Thiazole 23g | 3.50 ± 0.23 |

| 1,3,4-Thiadiazole 18a | 4.90 ± 0.69 |

| Pyrazole 12a | Moderate Activity |

| Pyrazole 8a | Moderate Activity |

| Pyrazolo[1,5-a]pyrimidine 7b | Moderate Activity |

Note: "Moderate Activity" indicates IC₅₀ values in the range of 8.20 ± 1.54 to 17.4 ± 1.03 µM as per the source.[10]

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway targeted by coumarin derivatives and a representative experimental workflow.

Caption: General PI3K/Akt/mTOR signaling pathway inhibited by coumarin derivatives.

Caption: Experimental workflow for synthesis and evaluation of derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. echemi.com [echemi.com]

- 9. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical research. The document details its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and its mechanisms of action.

Core Compound Properties

6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative recognized for its versatile applications, ranging from a building block in organic synthesis to a pharmacologically active agent.

Physicochemical Data

The fundamental properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are summarized in the table below, providing a quantitative snapshot of the compound.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3][4][5] |

| Molecular Weight | 269.05 g/mol | [1][2][5] |

| CAS Number | 2199-87-3 | [1][2] |

| Appearance | White to beige powder | [1] |

| Melting Point | 194-200 °C | [1][3] |

| Solubility | Soluble in DMSO (10 mg/mL) | [1] |

Synthesis and Experimental Protocols

The synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and its derivatives is crucial for further research and development. The following sections provide detailed methodologies for its synthesis and for evaluating its biological activity.

Synthesis via Knoevenagel Condensation

A primary route for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation. This method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, followed by hydrolysis.

Experimental Protocol:

-

Condensation: To a 25 mL round-bottom flask, add 5-bromo-2-hydroxybenzaldehyde (1.0 g, 5.0 mmol), diethyl malonate (0.88 g, 5.5 mmol), and absolute ethanol (10 mL).

-

Catalysis: Add a catalytic amount of piperidine (0.1 mL) and a single drop of glacial acetic acid to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the ethyl ester intermediate. Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Hydrolysis: Transfer the dried ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate intermediate to a 50 mL round-bottom flask. Add a solution of potassium hydroxide (1.0 g in 10 mL of 50% ethanol/water).

-

Saponification: Heat the mixture under reflux until the reaction is complete (TLC monitoring), typically for 1-2 hours.

-

Acidification: After cooling, pour the reaction mixture into a beaker containing ice and slowly acidify with 2M hydrochloric acid (HCl) with vigorous stirring. A precipitate of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid will form.

-

Final Product Collection: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Evaluation of Antiproliferative Activity

Derivatives of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid have demonstrated potential as antitumor agents.[6][7] The following protocol outlines a standard MTT assay to assess the cytotoxic effects of the compound on a cancer cell line, such as the human liver carcinoma cell line (HEPG2-1).

Experimental Protocol (MTT Assay):

-

Cell Culture: Culture HEPG2-1 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action and Biological Pathways

The biological activity of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is linked to its interaction with specific cellular targets and signaling pathways.

NMDA Receptor Antagonism

This compound is known to act on N-Methyl-D-aspartate (NMDA) receptor subtypes GluN1/GluN2.[1] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[8] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death. As a competitive antagonist, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid likely binds to the glutamate site on the GluN2 subunit, preventing the binding of glutamate and subsequent channel opening. This inhibitory action can be therapeutic in neurological conditions characterized by excessive NMDA receptor activity.[1][9]

Caption: Mechanism of NMDA receptor antagonism by 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Antiproliferative Research Workflow

The evaluation of this compound and its derivatives for anticancer activity follows a structured workflow. This process begins with the chemical synthesis of the compound, proceeds to in vitro cytotoxicity screening against cancer cell lines, and can lead to more complex mechanistic studies if promising activity is observed.

Caption: Experimental workflow for evaluating the antiproliferative activity of the compound.

References

- 1. biomedres.us [biomedres.us]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 5. article.sapub.org [article.sapub.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. echemi.com [echemi.com]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

This technical guide provides a comprehensive overview of the solubility and melting point of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. This document outlines key physicochemical data, details the experimental protocols for its determination, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

6-bromo-2-oxo-2H-chromene-3-carboxylic acid is a white to beige solid organic compound.[1] Its chemical structure consists of a coumarin backbone, which is a benzopyran-2-one, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. This compound is relatively stable at room temperature but should be kept away from strong oxidants and bases.[1]

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrO₄ | [1][2][3] |

| Molecular Weight | 269.05 g/mol | [1][2][3] |

| Melting Point | 194-198 °C[1][2], 200 °C[4], 218-220 °C[1] | ChemBK[1], ChemSynthesis[2], ECHEMI[4] |

| Solubility | Water: InsolubleOrganic Solvents: Soluble in Dimethyl sulfoxide (DMSO), Methanol, Acetone.[1] Specifically, soluble in DMSO at 10mg/mL.[1][4] | ChemBK[1], ECHEMI[4] |

| Appearance | White to beige powder | [1][4] |

| Density (Predicted) | 1.874 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 439.0 ± 45.0 °C at 760 mmHg | [1][4] |

| Flash Point | 219.3 °C | [1][4] |

| pKa (Predicted) | 1.50 ± 0.20 | [1] |

Note: Discrepancies in reported melting points may arise from different experimental conditions or sample purity.

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal IA 9000 series or similar)[5]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground into a powder using a mortar and pestle to ensure uniform packing.

-